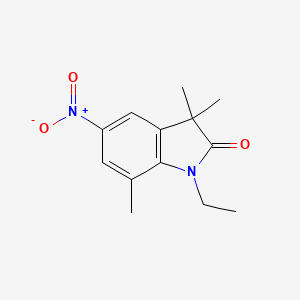![molecular formula C16H12BClN2 B1428308 2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1336918-65-0](/img/structure/B1428308.png)
2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Descripción general
Descripción
2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a chemical compound with the molecular formula C16H12BClN2 . It has an average mass of 278.544 Da and a monoisotopic mass of 278.078217 Da . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is defined by its molecular formula, C16H12BClN2 . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación
Organic Thin-Film Transistor Applications
2,2'-(1,4-Phenylene)bis(2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaboroine) and its derivatives have been synthesized and characterized for use in organic thin-film transistors (OFETs). These compounds, including the 2-(4-Chlorophenyl) variant, have shown potential in electronic applications due to their charge carrier mobility properties, as explored by Lu et al. (2010) in their study, which included differential scanning calorimetry, X-ray structure analysis, and other methods to assess the properties relevant for OFETs (Lu, Bolag, Nishida, & Yamashita, 2010).
Structural and Interaction Properties
The structural characteristics of 2-(4-Chlorophenyl)naphtho[1,8-de][1,3,2]diazaborinane and similar compounds have been analyzed, revealing complex intermolecular interactions and chain formations. This research provides valuable insights into the molecular geometry and potential applications in materials science, as detailed by Akerman et al. (2011) (Akerman, Robinson, & Slabber, 2011).
Fluorescent Probes in Metal Ion Detection
Recent studies have shown that polymers containing 2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine can be used as fluorescent sensors for detecting metal ions like Fe3+ and Cr3+. The synthesized polymers demonstrated excellent selectivity and sensitivity in metal ion detection, highlighting their potential in sensory applications, as reported by Li et al. (2022) (Li, Sheng, Sun, Wan, Liu, Qian, & Chen, 2022).
Corrosion Inhibition
Derivatives of 2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds showed significant efficiency in protecting metal surfaces from corrosion, as explored in a study by Saraswat and Yadav (2020) (Saraswat & Yadav, 2020).
Antimicrobial Activity
Various derivatives of 2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine have been synthesized and tested for their antimicrobial properties. These compounds exhibited significant activity against various bacterial strains, suggesting their potential in developing new antimicrobial agents, as indicated by research conducted by Madhuritha et al. (2004) and Srinivasulu et al. (2000) (Madhuritha, Kumar, Parthasarathy, & Uma, 2004), (Srinivasulu, Reddy, Reddy, Brown, Hager, Means, & Berlin, 2000).
Solvent-Free Synthesis
Research on solvent-free synthesis methods for nitrogen-based boroles and borinines derived from similar compounds has been conducted. These methods are environmentally friendly and efficient, offering a new approach to the synthesis of such compounds, as demonstrated in a study by Slabber et al. (2013) (Slabber, Grimmer, & Robinson, 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to targetc-Met kinase , a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
Compounds with similar structures have been shown to bind toMet1160 from the hinge region of the c-Met kinase . This binding leads to the inhibition of the kinase, thereby affecting its downstream signaling pathways .
Biochemical Pathways
The inhibition of c-met kinase can affect several signaling pathways involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway has been reported in several cancers .
Result of Action
Similar compounds have shown moderate-to-good antiproliferative activity against certain cancer cell lines .
Action Environment
It’s worth noting that the effectiveness of such compounds can be influenced by factors such as ph and the presence of other compounds in the environment .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BClN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZJYYHPSJQREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




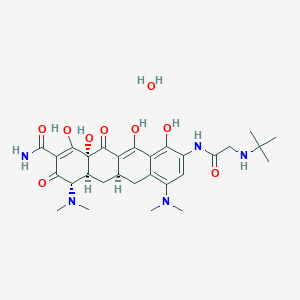
![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428230.png)
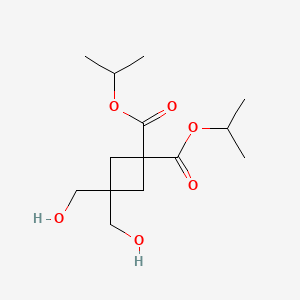
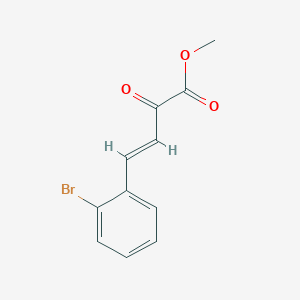
![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)
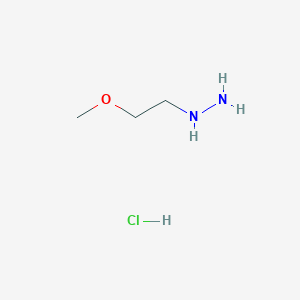


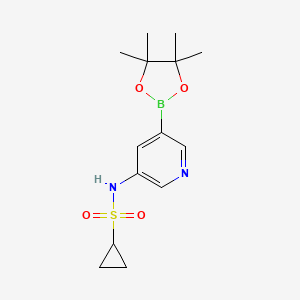
![7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428241.png)
![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)
